molecular formula C10H16N2O3 B11889586 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 882-65-5

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11889586
CAS No.: 882-65-5
M. Wt: 212.25 g/mol
InChI Key: KDSCHUFYKGKZPC-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step reaction sequence. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of this method is approximately 20.4%, and it involves mild conditions and simple operations .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and reduce costs. This may include the use of high-throughput screening and computational modeling to identify the most efficient reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas for hydrogenation, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a carbonyl compound, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Properties

CAS No.

882-65-5

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15)

InChI Key

KDSCHUFYKGKZPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CO

Origin of Product

United States

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